molecular formula C12H12ClN3O B596614 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine CAS No. 1260169-39-8

3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine

Katalognummer: B596614
CAS-Nummer: 1260169-39-8
Molekulargewicht: 249.698
InChI-Schlüssel: AFRYRLWMYDRRDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-cyclopropoxyphenyl group.

Eigenschaften

CAS-Nummer

1260169-39-8

Molekularformel

C12H12ClN3O

Molekulargewicht

249.698

IUPAC-Name

5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H12ClN3O/c13-7-1-4-11(17-8-2-3-8)9(5-7)12-10(14)6-15-16-12/h1,4-6,8H,2-3,14H2,(H,15,16)

InChI-Schlüssel

AFRYRLWMYDRRDD-UHFFFAOYSA-N

SMILES

C1CC1OC2=C(C=C(C=C2)Cl)C3=C(C=NN3)N

Synonyme

3-(5-Chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-aMine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro-cyclopropoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a chloro-cyclopropoxyphenyl halide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding pyrazole amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-4-amine
  • 3-(5-chloro-2-ethoxyphenyl)-1H-pyrazol-4-amine
  • 3-(5-chloro-2-propoxyphenyl)-1H-pyrazol-4-amine

Uniqueness

3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.